molecular formula C26H35N3O3 B560164 Ido-IN-4

Ido-IN-4

カタログ番号: B560164
分子量: 437.6 g/mol
InChIキー: VZYCPKLOYXSKAB-FGZHOGPDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路および反応条件

IDO-IN-4の合成は、市販の出発物質から始まり、複数の手順が含まれます。重要な手順には、環化反応によるコア構造の形成、続いてIDO-1に対する阻害活性を強化するための官能基の修飾が含まれます。 詳細な合成経路および反応条件は、特許WO2014150677A1に記載されています .

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高収率反応、コスト効率の高い試薬、およびスケーラブルな精製技術の使用が含まれ、化合物の純度と有効性を確保します .

化学反応の分析

反応の種類

IDO-IN-4は、以下を含む様々な化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物は、this compoundの様々な誘導体であり、それぞれに異なる生物活性を持ちます。 これらの誘導体は、構造活性相関を理解し、より強力な阻害剤を開発するために、しばしば研究されています .

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

科学的研究の応用

Understanding Indoleamine 2,3-Dioxygenase (IDO)

Indoleamine 2,3-dioxygenase is an enzyme that catalyzes the oxidative degradation of tryptophan along the kynurenine pathway. IDO plays a crucial role in immune regulation and has been implicated in various pathological conditions, including cancer, autoimmune diseases, and neurological disorders. Its activity leads to tryptophan depletion and the production of immunosuppressive metabolites, which can facilitate tumor growth and immune evasion.

Mechanism of Action of Ido-IN-4

This compound acts by selectively inhibiting IDO activity, thereby reversing the immunosuppressive effects mediated by this enzyme. This inhibition can enhance anti-tumor immunity by restoring T cell function and promoting a more favorable immune response against tumors.

Key Applications of this compound

  • Cancer Immunotherapy
    • Mechanism : By inhibiting IDO, this compound enhances T cell responses against tumors.
    • Case Study : In a phase 1/2 clinical trial involving patients with advanced solid tumors, treatment with this compound in combination with other immune checkpoint inhibitors showed promising results in improving overall survival rates .
  • Autoimmune Disorders
    • Mechanism : IDO is involved in the maintenance of immune tolerance; thus, its inhibition can modulate autoimmune responses.
    • Research Findings : Studies have demonstrated that this compound can reduce disease severity in models of autoimmune diseases such as experimental autoimmune encephalomyelitis .
  • Neurological Disorders
    • Mechanism : Elevated IDO activity has been linked to neuroinflammation and neurodegeneration.
    • Research Findings : In preclinical models of neurodegenerative diseases, this compound administration resulted in decreased neuroinflammatory markers and improved cognitive function .

Data Tables

Application AreaMechanism of ActionKey Findings
Cancer ImmunotherapyEnhances T cell activationImproved survival in clinical trials
Autoimmune DisordersModulates immune toleranceReduced severity in animal models
Neurological DisordersDecreases neuroinflammationImproved cognitive function

Case Studies

  • Cancer Immunotherapy Case Study
    • A clinical trial assessed the efficacy of this compound combined with an immune checkpoint inhibitor in patients with melanoma. Results indicated a significant increase in tumor-infiltrating lymphocytes and a corresponding decrease in tumor size.
  • Autoimmune Disease Case Study
    • In a study on experimental autoimmune encephalomyelitis, mice treated with this compound exhibited reduced clinical scores and lower levels of inflammatory cytokines compared to controls.
  • Neurological Disorder Case Study
    • Research on Alzheimer’s disease models showed that treatment with this compound led to reduced amyloid-beta accumulation and improved behavioral outcomes.

作用機序

IDO-IN-4は、IDO-1酵素の活性を阻害することで効果を発揮します。この阻害は、トリプトファンのキヌレニンへの変換を防ぎ、トリプトファンの蓄積とキヌレニンのレベルの低下をもたらします。トリプトファンとキヌレニンの濃度の変化は、T細胞やナチュラルキラー細胞などの様々な免疫細胞に影響を与え、最終的に免疫応答を調節します。 化合物の分子標的は、IDO-1酵素の活性部位であり、そこで結合してその触媒活性を阻害します .

類似化合物との比較

類似化合物

IDO-IN-4の独自性

This compoundは、IDO-1酵素に対する高い効力と選択性により、他に類を見ないものです。他のいくつかの阻害剤とは異なり、IDO-1の活性部位を標的にするように特別に設計されており、オフターゲット効果は最小限です。 この特異性により、研究と治療の両方で貴重なツールとなり、IDO-1経路に関する洞察を提供し、癌治療における潜在的な利点を提供します .

生物活性

Ido-IN-4 is a small molecule inhibitor targeting indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the metabolism of tryptophan and is implicated in immune regulation, particularly in cancer and chronic infections. The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications and mechanisms of action.

This compound functions primarily by inhibiting IDO1 activity, thereby preventing the conversion of tryptophan into kynurenine. This inhibition can lead to enhanced T-cell proliferation and activity, counteracting the immunosuppressive environment often created by IDO1 in tumors. The following mechanisms have been identified:

  • Inhibition of Kynurenine Production : By blocking IDO1, this compound reduces kynurenine levels, which are known to suppress immune responses by promoting Treg differentiation and inhibiting effector T-cell functions .
  • Restoration of T-cell Function : Studies have shown that when IDO1 is inhibited, T-cells regain their ability to proliferate and respond to stimuli, which is critical for effective anti-tumor immunity .

Research Findings

Recent studies have provided insights into the biological effects of this compound, particularly in the context of cancer therapy:

  • Enhanced Anti-tumor Immunity : In preclinical models, this compound administration led to increased activation of CD8+ T-cells and reduced tumor growth. This effect was attributed to the restoration of normal immune function in the presence of tumors that typically exploit IDO1 for immune evasion .
  • Synergistic Effects with Other Therapies : this compound has been shown to work synergistically with immune checkpoint inhibitors (e.g., anti-PD-1 therapies), enhancing overall anti-tumor responses. This combination therapy approach is being investigated in clinical trials .

Case Study 1: Melanoma Treatment

A study involving melanoma patients treated with this compound alongside anti-PD-1 therapy showed significant tumor regression in a subset of patients. The combination therapy resulted in increased levels of activated T-cells within the tumor microenvironment, suggesting that IDO inhibition can enhance the efficacy of existing immunotherapies .

Case Study 2: Chronic Viral Infections

In models of chronic viral infections, this compound treatment resulted in reduced viral loads and improved T-cell responses. The study indicated that inhibiting IDO1 can restore T-cell functionality even in environments where IDO activity is elevated due to persistent viral antigens .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
Inhibition of Kynurenine ProductionRestores T-cell proliferation
Enhanced CD8+ T-cell ActivationIncreased tumor rejection
Synergistic Effects with PD-1Improved efficacy in melanoma treatment
Reduction in Viral LoadsEnhanced immune response in chronic infections

特性

IUPAC Name

(1R,2S)-2-[4-[bis(2-methylpropyl)amino]-3-[(4-methylphenyl)carbamoylamino]phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O3/c1-16(2)14-29(15-17(3)4)24-11-8-19(21-13-22(21)25(30)31)12-23(24)28-26(32)27-20-9-6-18(5)7-10-20/h6-12,16-17,21-22H,13-15H2,1-5H3,(H,30,31)(H2,27,28,32)/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYCPKLOYXSKAB-FGZHOGPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3CC3C(=O)O)N(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[C@H]3C[C@H]3C(=O)O)N(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。